2-Methoxy-4-(methoxycarbonyl)-1-methylpyridinium iodide
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Overview
Description
2-Methoxy-4-(methoxycarbonyl)-1-methylpyridinium iodide is a chemical compound with a pyridinium core structure It is characterized by the presence of methoxy and methoxycarbonyl functional groups attached to the pyridinium ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(methoxycarbonyl)-1-methylpyridinium iodide typically involves the reaction of 2-methoxy-4-(methoxycarbonyl)pyridine with methyl iodide. The reaction is carried out under reflux conditions in a suitable solvent such as methanol or ethanol. The product is then isolated by crystallization or other purification techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-(methoxycarbonyl)-1-methylpyridinium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as halides, thiolates, or amines.
Oxidation and Reduction: The compound can participate in redox reactions, where the pyridinium ring can be reduced to a dihydropyridine derivative or oxidized to form pyridine N-oxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium halides or thiolates in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Substituted pyridinium salts.
Oxidation: Pyridine N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Scientific Research Applications
2-Methoxy-4-(methoxycarbonyl)-1-methylpyridinium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(methoxycarbonyl)-1-methylpyridinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and the nature of the target. The methoxy and methoxycarbonyl groups play a crucial role in modulating the compound’s activity and binding affinity .
Comparison with Similar Compounds
4-Methoxy-2-nitroaniline: Another compound with a methoxy group and a nitro group attached to an aromatic ring.
2-Methoxy-4-vinylphenol: Contains a methoxy group and a vinyl group on a phenolic ring.
Uniqueness: 2-Methoxy-4-(methoxycarbonyl)-1-methylpyridinium iodide is unique due to its pyridinium core and the presence of both methoxy and methoxycarbonyl groups.
Properties
IUPAC Name |
methyl 2-methoxy-1-methylpyridin-1-ium-4-carboxylate;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO3.HI/c1-10-5-4-7(9(11)13-3)6-8(10)12-2;/h4-6H,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXHPSJJLWMWLG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(C=C(C=C1)C(=O)OC)OC.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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